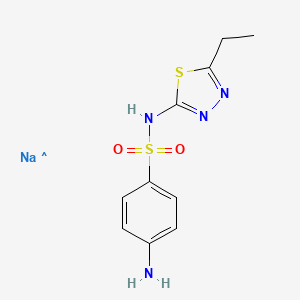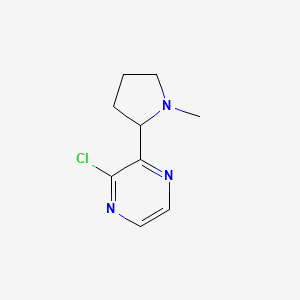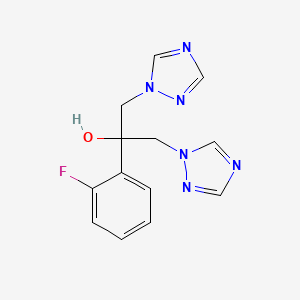
Keto-D-fructose Phthalazin-1-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keto-D-fructose Phthalazin-1-ylhydrazone is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone typically involves the reaction of D-fructose with phthalazin-1-ylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Keto-D-fructose Phthalazin-1-ylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Keto-D-fructose Phthalazin-1-ylhydrazone has a wide range of scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of glycan structures.
Biology: It is used to investigate the role of glycans in biological systems, including protein-glycan interactions and glycan-mediated signaling pathways.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of glycan-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Keto-D-fructose Phthalazin-1-ylhydrazone involves its interaction with glycans and glycan-processing enzymes. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and degradation of glycan structures. The molecular targets and pathways involved include glycosyltransferases, glycosidases, and glycan-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
- cis-4-Hepten-1-ol-d 2
- Levoglucosenone
- DSPE-PEG-Ald (MW 5000)
- HPMC (Type I, Viscosity: 400mPa.s)
- 4-Fluorobenzoic acid
Uniqueness
Keto-D-fructose Phthalazin-1-ylhydrazone is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically designed to interact with glycans and glycan-processing enzymes, making it a valuable tool in the study of carbohydrate chemistry and glycan biology .
Propiedades
Fórmula molecular |
C14H18N4O5 |
|---|---|
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
(5E)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+ |
Clave InChI |
JTXLYEKQSQUJTI-MHWRWJLKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=NN=C2N/N=C(\CO)/C(C(C(CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)

![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)
![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)


![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)

